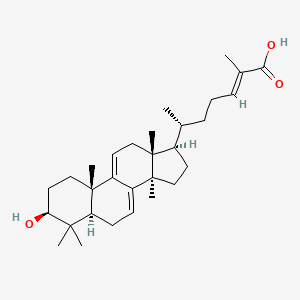

Ganoderic Acid Y

描述

Lanosta-7,9(11),24-trien-26-oic acid, 3-hydroxy-, (3beta,24E)- has been reported in Ganoderma concinnum, Ganoderma leucocontextum, and Ganoderma lucidum with data available.

has antiviral activity; isolated from Ganoderma lucidum; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCYUJPLOTDMX-SPPZYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316796 | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86377-52-8 | |

| Record name | Ganoderic acid Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86377-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Ganoderic Acid Y in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among them, Ganoderic Acid Y has demonstrated notable therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps from the precursor lanosterol. It summarizes key quantitative data from recent studies, outlines relevant experimental protocols, and presents visual diagrams of the metabolic pathway to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive secondary metabolites. The triterpenoids, particularly ganoderic acids, are of significant interest due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1] this compound, a C30 lanostane-type triterpenoid, is a prominent member of this family.[2] Understanding its biosynthetic pathway is crucial for the metabolic engineering of Ganoderma lucidum or heterologous hosts to enhance its production for therapeutic applications.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all ganoderic acids, originates from the mevalonate (MVA) pathway, which produces the central precursor, lanosterol.[3] The subsequent conversion of lanosterol into various ganoderic acids involves a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[4] These enzymes introduce oxygen atoms into the lanosterol skeleton, leading to a diverse array of oxidized triterpenoids.

The initial committed step in the biosynthesis of many ganoderic acids from lanosterol is the three-step oxidation at the C-26 position, catalyzed by the cytochrome P450 enzyme CYP5150L8 . This process converts lanosterol into 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) .[5] While the complete enzymatic cascade from HLDOA to this compound has not been fully elucidated, current research suggests that subsequent modifications by other CYP enzymes are required. The biosynthesis of this compound involves further modifications to the lanostane ring structure.[4]

Proposed Pathway:

References

- 1. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 2. This compound | C30H46O3 | CID 57397445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jeffleenovels.com [jeffleenovels.com]

A Technical Guide to the Discovery and Isolation of Ganoderic Acid Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Y, a lanostane-type triterpenoid, has been identified as a constituent of the fungus Ganoderma zonatum. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for extraction and purification and presents the known biological activities and physicochemical properties in a structured format for researchers in natural product chemistry and drug discovery.

Introduction

The genus Ganoderma has a long-standing history in traditional medicine, particularly in East Asia, owing to its rich composition of bioactive secondary metabolites. Among these, ganoderic acids, a class of highly oxygenated lanostane triterpenoids, are of significant scientific interest due to their diverse pharmacological activities. This guide focuses specifically on this compound, a member of this extensive family of natural products.

Discovery of this compound

This compound was first reported as a secondary metabolite isolated from the oil palm isolates of Ganoderma zonatum Murill. collected in Cameroon.[1] Its structure was elucidated through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed it as a lanostane-type triterpenoid.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. This data is essential for its detection, characterization, and the design of further pharmacological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | [PubChem CID: 57397445] |

| Molecular Weight | 454.7 g/mol | [PubChem CID: 57397445] |

| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | [PubChem CID: 57397445] |

| CAS Number | 86377-52-8 | [PubChem CID: 57397445] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma zonatum involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on the initial discovery and general practices for isolating ganoderic acids.

Extraction

-

Sample Preparation: Fruiting bodies of Ganoderma zonatum are air-dried and pulverized into a fine powder.

-

Solvent Extraction: The powdered fungal material is subjected to exhaustive extraction with ethyl acetate at room temperature. This process is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

Concentration: The resulting ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity.[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

-

-

Further Purification:

-

Fractions containing this compound are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

-

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provided detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Electron Impact Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.[1]

Biological Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against certain human tumor cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| SMMC-7721 | Liver Cancer | 33.5 | [1] |

| A549 | Lung Cancer | 29.9 | [1] |

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated and represent an area for future research. However, studies on other ganoderic acids suggest potential involvement of pathways such as the TLR4/MyD88/NF-κB, TGF-β/Smad, MAPK, and JAK/STAT pathways.[2][3]

The biosynthesis of ganoderic acids, including presumably this compound, follows the mevalonate pathway, starting from acetyl-CoA. This complex pathway involves numerous enzymatic steps to produce the lanostane skeleton which is then further modified.

Conclusion and Future Perspectives

This compound represents a promising natural product with potential therapeutic applications, particularly in oncology. This guide provides the foundational knowledge for its isolation and characterization. Future research should focus on optimizing the isolation protocol to improve yields, conducting more extensive biological screening to identify a broader range of activities, and elucidating the specific molecular mechanisms and signaling pathways affected by this compound. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid Y: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Y is a lanostane-type triterpenoid found in select species of Ganoderma, a genus of fungi renowned for its use in traditional medicine. As with other ganoderic acids, it is a subject of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed methodologies for its isolation and quantification, and a review of its biosynthetic pathway. Due to the limited specific research on this compound, this guide also incorporates data and protocols for closely related and well-studied ganoderic acids to provide a broader context for researchers.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of several Ganoderma species. The primary natural sources include:

While this compound is known to be present in these species, specific quantitative data on its abundance is limited in publicly available research. The concentration of individual ganoderic acids can vary significantly depending on the Ganoderma species, the specific strain, growth conditions, and the part of the fungus being analyzed (fruiting body, mycelia, or spores)[2].

For context, the abundance of other major ganoderic acids and total triterpenoids in various Ganoderma species is presented in the following table. This data can serve as a proxy for understanding the general triterpenoid content in these fungi.

| Ganoderma Species | Strain/Origin | Part Analyzed | Compound | Abundance | Reference |

| Ganoderma lucidum | Dabie Mountain | Fruiting Body | Ganoderic Acid A | 7.254 mg/g | [3] |

| Ganoderma lucidum | Longquan | Fruiting Body | Ganoderic Acid A | 6.658 mg/g | [3] |

| Ganoderma lucidum | Longquan | Fruiting Body | Ganoderic Acid B | 4.574 mg/g | [3] |

| Ganoderma lucidum | sqs-vgb (hybrid) | Fruiting Body | Ganoderic Acid T | 23.1 µg/g DW | [4] |

| Ganoderma lucidum | sqs-vgb (hybrid) | Fruiting Body | Ganoderic Acid Me | 15.3 µg/g DW | [4] |

| Ganoderma tsugae | Not specified | Fruiting Body | Total of 9 Ganoderic Acids | 0.28 - 2.20% | [5] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of ganoderic acids. While these protocols are generally applicable, optimization for this compound specifically may be required.

Extraction of Ganoderic Acids

A common method for the extraction of ganoderic acids from Ganoderma involves solvent extraction.

Protocol:

-

Sample Preparation: The fruiting bodies, mycelia, or spores of the Ganoderma species are dried and ground into a fine powder.

-

Extraction: The powdered sample is extracted with a solvent such as ethanol, methanol, or chloroform, often using an ultrasonic bath to enhance extraction efficiency[6]. For instance, a patented method utilizes an 80% ethanol-water solution for the initial extraction[7].

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract enriched with triterpenoids.

Isolation and Purification of Ganoderic Acids

The crude extract containing a mixture of ganoderic acids can be further purified to isolate individual compounds.

Protocol:

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between ethyl acetate and water.

-

Chromatography:

-

Silica Gel Column Chromatography: The enriched triterpenoid fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform/acetone system, to separate different classes of compounds[8].

-

Sephadex LH-20 Column Chromatography: This is often used for further purification, particularly for separating compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is a powerful technique for the final isolation of individual ganoderic acids. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and acidified water (e.g., with 2% acetic acid)[5].

-

Quantification of Ganoderic Acids

Quantitative analysis of ganoderic acids is typically performed using chromatographic techniques.

Protocol:

-

Sample Preparation: A precisely weighed amount of the dried and powdered Ganoderma sample is extracted as described in section 2.1. The extract is then dissolved in a suitable solvent to a known concentration.

-

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with a C18 column is the most common method. Detection is typically performed using a UV detector at a wavelength of around 252 nm[5].

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers higher sensitivity and selectivity. The separation is performed on a C18 column with a gradient elution, and detection is carried out in negative mode electrospray ionization (ESI) with quantitative analysis in the Multiple Reaction Monitoring (MRM) mode[9][10].

-

-

Calibration and Quantification: A standard curve is generated using a purified standard of the target ganoderic acid. The concentration of the ganoderic acid in the sample is then determined by comparing its peak area to the standard curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Ganoderic Acids

Ganoderic acids are synthesized via the mevalonate (MVA) pathway. The initial steps leading to the formation of the lanostane skeleton are well-established.

The biosynthesis of ganoderic acids begins with the production of lanosterol through the mevalonate pathway. Lanosterol then undergoes a series of modifications, including oxidation, reduction, and acylation, catalyzed by cytochrome P450 monooxygenases and other enzymes, to produce the diverse range of ganoderic acids[11][12].

References

- 1. This compound | C30H46O3 | CID 57397445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

Ganoderic Acid Y: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Y is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides an in-depth focus on the molecular formula, mass spectrometry, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Molecular Formula and Physicochemical Properties

This compound is a complex triterpenoid with a lanostane skeleton. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | PubChem[1] |

| Molecular Weight | 454.7 g/mol | PubChem[1] |

| Exact Mass | 454.34469533 Da | PubChem[1] |

| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | PubChem[1] |

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of ganoderic acids. While a specific high-resolution mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of similar triterpenoids.

Expected Fragmentation Pattern

Upon ionization, typically using electrospray ionization (ESI) in negative mode, this compound is expected to yield a prominent [M-H]⁻ ion. Subsequent fragmentation (MS/MS) would likely involve characteristic losses of small neutral molecules and cleavages within the triterpenoid ring system and the side chain.

| Ion | Description |

| [M-H]⁻ | Deprotonated molecule |

| [M-H-H₂O]⁻ | Loss of a water molecule from the hydroxyl group |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group |

| Side Chain Cleavage | Fragmentation of the heptenoic acid side chain |

| Ring Cleavages | Characteristic cleavages of the lanostane ring structure |

Experimental Protocols

The isolation and analysis of this compound involve a multi-step process requiring careful chromatographic and spectroscopic techniques.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from Ganoderma lucidum is outlined below.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like soxhlet extraction or ultrasonic-assisted extraction to enhance efficiency.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction typically contains the triterpenoids.

-

Chromatography: The triterpenoid-rich fraction is further purified using a combination of chromatographic techniques. Silica gel column chromatography is commonly used for initial separation, followed by preparative high-performance liquid chromatography (HPLC) for the isolation of individual compounds like this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the sensitive and selective quantification of ganoderic acids in complex mixtures.[2]

Instrumentation and Conditions:

| Parameter | Specification |

| UPLC System | ACQUITY UPLC BEH C18 column |

| Mobile Phase | Gradient elution with 0.1% (v/v) formic acid in water and acetonitrile |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative mode electrospray ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Biological Activity and Signaling Pathway

This compound has been reported to exhibit antiviral activity, specifically against Enterovirus 71 (EV71), a common cause of hand, foot, and mouth disease.[3]

Antiviral Mechanism of Action

The proposed mechanism of action for the antiviral activity of this compound against EV71 involves the inhibition of viral uncoating. By binding to the capsid proteins of the virus, it is thought to prevent the release of the viral RNA into the host cell, thereby blocking replication.[3][4]

Caption: Inhibition of EV71 uncoating by this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides foundational technical information regarding its molecular properties and analytical methodologies. Further research is warranted to fully elucidate its mass spectral fragmentation pathways and to explore its biological activities and mechanisms of action in greater detail. The provided experimental frameworks can serve as a starting point for researchers aiming to isolate, identify, and evaluate this and other related bioactive compounds from Ganoderma lucidum.

References

- 1. This compound | C30H46O3 | CID 57397445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 4. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ganoderic Acid Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Y, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in pharmacological research. While the broader family of ganoderic acids is known for a wide array of biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects, this compound has been most notably investigated for its potent antiviral properties.[1][2] This technical guide provides an in-depth review of the currently available scientific literature on the pharmacological activities of this compound, with a focus on its antiviral effects against Enterovirus 71 (EV71). The guide summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development.

Data Presentation: Antiviral Activity of this compound

The primary reported pharmacological activity of this compound is its inhibitory effect on Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease (HFMD).[1][2] The antiviral efficacy of this compound has been quantified in cell-based assays.

| Parameter | Cell Line | Virus | Value | Assay | Reference |

| Cytotoxicity (CC₅₀) | RD Cells | N/A | > 400 µM | MTT Assay | Zhang et al., 2014 |

| Antiviral Activity | RD Cells | EV71 | Significant inhibition of viral RNA replication | Mode-of-action assays | [1][2] |

| Mechanism | N/A | EV71 | Blocks viral adsorption and uncoating | Time-of-addition & virucidal assays | [1] |

Note: Specific IC₅₀ or EC₅₀ values for the antiviral activity were not explicitly provided in the primary literature, which reported significant inhibition at non-cytotoxic concentrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity against EV71, based on the study by Zhang et al., 2014.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which this compound is non-toxic to the host cells.

-

Cell Line: Human rhabdomysarcoma (RD) cells.

-

Procedure:

-

Seed RD cells in 96-well plates and incubate until a monolayer is formed.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

-

Antiviral Activity Assay (CPE Inhibition)

This assay measures the ability of this compound to protect cells from the cytopathic effect (CPE) induced by viral infection.

-

Cell Line and Virus: RD cells and EV71 virus.

-

Procedure:

-

Seed RD cells in 96-well plates.

-

Pre-treat the cells with non-toxic concentrations of this compound for a specified time.

-

Infect the cells with a predetermined titer of EV71.

-

Incubate the plates and observe for the appearance of CPE daily.

-

After the incubation period, cell viability can be quantified using the MTT assay as described above. The concentration of the compound that inhibits CPE by 50% (IC₅₀) can be calculated.

-

Mechanism of Action Assays

To elucidate the stage of the viral life cycle inhibited by this compound, a series of "mode-of-action" experiments are performed.

-

a) Virucidal Assay (Direct Inactivation):

-

Mix this compound directly with the EV71 virus suspension.

-

Incubate the mixture for a set period (e.g., 2 hours) at 37°C.

-

Dilute the mixture to a non-toxic concentration of the compound and use it to infect RD cells.

-

Assess the level of infection (e.g., by CPE or plaque assay) to determine if the compound directly inactivates the virus particles.

-

-

b) Time-of-Addition Assay:

-

Adsorption Step Inhibition: Add this compound to the cells simultaneously with the EV71 virus. After a 1-hour incubation at 4°C (to allow binding but not entry), wash the cells and add fresh medium.

-

Entry/Post-Adsorption Step Inhibition: Infect the cells with EV71 for 1 hour at 37°C. After washing, add medium containing this compound.

-

Quantify the viral replication in each condition to determine if the compound inhibits the early (adsorption) or later stages of infection.

-

-

c) Plaque Reduction Assay:

-

Pre-treat RD cell monolayers with this compound.

-

Infect the cells with a diluted EV71 suspension to produce countable plaques.

-

After the adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) with or without the compound.

-

Incubate until plaques are visible, then fix and stain the cells.

-

Count the plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Mandatory Visualization

Experimental Workflow for Antiviral Mechanism Determination

Caption: Workflow for elucidating the antiviral mechanism of this compound.

Proposed Antiviral Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's anti-EV71 activity.

Discussion and Future Directions

The current body of research strongly indicates that this compound possesses significant antiviral activity against Enterovirus 71. The primary mechanism of action appears to be direct interaction with the viral particle, leading to the blockage of viral adsorption to host cells and subsequent inhibition of uncoating.[1] This is a promising mechanism as it targets the virus directly, potentially reducing the likelihood of resistance development compared to drugs targeting host cell factors.

However, the research on this compound is still in its nascent stages. Several areas warrant further investigation:

-

Broad-Spectrum Antiviral Activity: Studies are needed to determine if this compound is effective against other viruses, particularly other members of the Picornaviridae family or other enveloped and non-enveloped viruses.

-

In Vivo Efficacy and Pharmacokinetics: The current data is limited to in vitro studies. Animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Host Signaling Pathway Modulation: While the direct antiviral mechanism is compelling, it remains to be investigated whether this compound also modulates host cell signaling pathways, such as innate immune responses (e.g., interferon pathways), which could contribute to its overall antiviral effect.

-

Other Pharmacological Activities: A comprehensive screening of this compound for other potential pharmacological activities (e.g., anti-inflammatory, anti-cancer) could reveal additional therapeutic applications.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound derivatives could lead to the development of analogues with enhanced potency and improved pharmacological properties.

Conclusion

This compound is a promising natural product with demonstrated antiviral activity against Enterovirus 71. Its mechanism of blocking viral entry provides a solid foundation for its development as a potential therapeutic agent. This guide summarizes the key findings and methodologies to facilitate further research. Future in-depth studies are crucial to fully elucidate its therapeutic potential and pave the way for its potential clinical application.

References

Biological Targets of Ganoderic Acids: A Technical Overview

Disclaimer: This technical guide focuses on the known biological targets of various ganoderic acids, a class of triterpenoids isolated from Ganoderma species. Due to a scarcity of specific research on Ganoderic Acid Y , this document primarily summarizes findings on other well-studied ganoderic acids, including Ganoderic Acid A, DM, and TR. While this compound has been noted for its cytotoxic effects on hepatoma cells, detailed quantitative data and specific molecular targets remain largely uncharacterized in publicly available literature.[1] The information presented herein for other ganoderic acids provides a valuable comparative framework and highlights potential research avenues for this compound.

Introduction to Ganoderic Acids

Ganoderic acids are a diverse group of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum and other related species.[2] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[3][4][5] The structural diversity among different ganoderic acids contributes to their varied biological activities and mechanisms of action.[3] This guide provides an in-depth look at the identified molecular targets and associated signaling pathways of several prominent ganoderic acids.

Quantitative Data on Biological Targets

The following tables summarize the quantitative data for the biological activities of various ganoderic acids against specific molecular targets and cell lines.

Table 1: Cytotoxicity of Ganoderic Acids against Cancer Cell Lines

| Ganoderic Acid | Cell Line | Assay | Endpoint | Value | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | IC50 (24h) | 187.6 µmol/l | [6] |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | IC50 (48h) | 203.5 µmol/l | [6] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | IC50 (24h) | 158.9 µmol/l | [6] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | IC50 (48h) | 139.4 µmol/l | [6] |

| Ganoderic Acids U, V, W, X, Y | Hepatoma Cells | Not Specified | Cytotoxicity | Not Quantified | [1] |

Table 2: Inhibition of 5α-Reductase by Ganoderic Acids

| Ganoderic Acid | Enzyme Source | Assay | Endpoint | Value | Reference |

| Ganoderic Acid DM | Rat Liver Microsomes | 5α-Reductase Inhibition | IC50 | 10.6 µM | [7][8][9] |

| Ganoderic Acid TR | Not Specified | 5α-Reductase Inhibition | IC50 | 8.5 µM | [10] |

Table 3: Inhibition of Cytochrome P450 Enzymes by Ganoderic Acid A

| Enzyme | Assay | Endpoint | Value (µM) | Inhibition Type | Ki (µM) | Reference |

| CYP3A4 | CYP Inhibition | IC50 | 15.05 | Non-competitive | 7.16 | [11] |

| CYP2D6 | CYP Inhibition | IC50 | 21.83 | Competitive | 10.07 | [11] |

| CYP2E1 | CYP Inhibition | IC50 | 28.35 | Competitive | 13.45 | [11] |

Table 4: Binding Affinity of Ganoderic Acid Derivatives

| Compound | Target | Assay | Endpoint | Value | Reference |

| Ganoderic Acid A derivative (A2) | MDM2 | Not Specified | KD | 1.68 µM | [12] |

| Ganoderic Acid A (Virtual Screen) | MDM2 | Virtual Screening | Ki | 147 nM | [13] |

| Ganoderic Acid F (Virtual Screen) | MDM2 | Virtual Screening | Ki | 212 nM | [13] |

Signaling Pathways Modulated by Ganoderic Acids

Several signaling pathways have been identified as being modulated by ganoderic acids, primarily Ganoderic Acid A. These pathways are crucial in cell proliferation, apoptosis, and inflammation.

JAK2-STAT3 Signaling Pathway

Ganoderic Acid A has been shown to inhibit the JAK2-STAT3 signaling pathway.[14] This pathway is often constitutively active in cancer cells and plays a critical role in cell survival and proliferation. Inhibition of this pathway by Ganoderic Acid A can lead to decreased tumor growth.

p53-MDM2 Signaling Pathway

A derivative of Ganoderic Acid A has been found to interact with the p53-MDM2 signaling pathway.[12] MDM2 is a negative regulator of the p53 tumor suppressor. By potentially inhibiting the MDM2-p53 interaction, this ganoderic acid derivative can lead to the stabilization and activation of p53, resulting in apoptosis of cancer cells.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of ganoderic acid research.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the ganoderic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT).[18]

Principle: The activity of 5α-reductase is determined by quantifying the amount of DHT produced from testosterone in the presence and absence of an inhibitor. The concentration of DHT can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS).[19]

Protocol:

-

Enzyme Preparation: Prepare a crude enzyme extract containing 5α-reductase from a suitable source, such as rat liver microsomes or LNCaP cells.[18]

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), and the ganoderic acid at various concentrations. Include a vehicle control and a known inhibitor (e.g., finasteride) as a positive control.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, testosterone.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., 1 N HCl).

-

Extraction: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Quantification of DHT: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis. Quantify the amount of DHT produced using LC-MS by monitoring the specific mass transition for DHT.

-

Data Analysis: Calculate the percentage of inhibition of 5α-reductase activity for each concentration of the ganoderic acid compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion

While specific data on the biological targets of this compound are currently limited, the research on other ganoderic acids provides a strong foundation for understanding their potential mechanisms of action. The cytotoxic effects, along with inhibitory activities against key enzymes like 5α-reductase and modulation of critical signaling pathways such as JAK2-STAT3 and p53-MDM2, highlight the therapeutic potential of this class of compounds. Further investigation into the specific molecular interactions and quantitative biological activities of this compound is warranted to fully elucidate its pharmacological profile and potential applications in drug development.

References

- 1. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Counting & Health Analysis [sigmaaldrich.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5α-reductase inhibition assay [bio-protocol.org]

Navigating the Solubility of Ganoderic Acid Y: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Ganoderic Acid Y, a bioactive triterpenoid of significant interest in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols for solubility determination, and a visualization of its biosynthetic origin.

While specific quantitative solubility data for this compound remains limited in publicly available literature, this guide compiles the available qualitative information and provides quantitative data for structurally similar ganoderic acids to inform solvent selection and experimental design.

Quantitative Solubility Data

It is crucial to note that the quantitative values presented below are for related compounds and should be used as a preliminary guide only. Experimental determination of this compound's solubility in the specific solvent systems intended for use is highly recommended.

| Compound | Solvent | Solubility |

| This compound | DMSO | Soluble |

| Ganoderic Acid A | DMSO | 100 mg/mL[1][2] |

| Ethanol (warmed) | 100 mg/mL[1] | |

| Water | Insoluble[1][2] | |

| Ganoderic Acid B | DMSO | 50 mg/mL (with sonication)[3] |

| Chloroform | Slightly Soluble[4] | |

| Methanol | Slightly Soluble[4] | |

| Water | 0.012 g/L (predicted) | |

| Ganoderic Acid D | DMSO | 30 mg/mL[5][6] |

| Dimethylformamide (DMF) | 30 mg/mL[6] | |

| Ethanol | 30 mg/mL[5][6] | |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[5][6] | |

| Ganoderic Acid J | DMSO | 50 mg/mL (with sonication)[7] |

| Water | 0.0058 g/L (predicted) |

Experimental Protocol: Determination of Triterpenoid Solubility via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the solubility of a triterpenoid like this compound in a given solvent. This method is adapted from established procedures for the analysis of triterpenoids.[8][9][10][11][12]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest. The resulting saturated solution is then filtered, diluted, and analyzed by a validated HPLC method to quantify the concentration of the dissolved compound.

Materials and Reagents

-

This compound (or other triterpenoid standard)

-

HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC system with a UV/Vis or Charged Aerosol Detector (CAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solids.

-

-

Sample Dilution:

-

Accurately dilute the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for triterpenoid analysis is a gradient of acetonitrile and water (often with a small percentage of acid like acetic acid to improve peak shape).

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., around 252 nm for many ganoderic acids). If using a CAD, settings should be optimized for the specific analyte.

-

Injection Volume: Typically 10-20 µL.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to create a calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent under the specified conditions.

-

Visualization of the Ganoderic Acid Biosynthetic Pathway

Ganoderic acids are synthesized via the mevalonate pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The following diagram illustrates the key steps leading to the formation of the lanosterol backbone, which is the precursor to the diverse array of ganoderic acids.

Caption: General biosynthetic pathway of ganoderic acids.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Ganoderic acid B CAS#: 81907-61-1 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Ganoderic Acid Y: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ganoderic Acid Y, a significant triterpenoid isolated from Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this genus are of significant interest to the scientific community due to their diverse and potent biological activities. The precise structural determination of these complex molecules is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the intricate three-dimensional structure of natural products like this compound. This guide will detail the experimental protocols and data analysis central to this process.

Experimental Protocols

The structural elucidation of this compound involves a systematic workflow, from the initial extraction from its natural source to the final spectroscopic analysis.

Isolation and Purification of this compound

A robust and efficient protocol is required to isolate this compound in high purity, a prerequisite for unambiguous NMR analysis. The following is a representative procedure based on established methods for the separation of ganoderic acids.[1][2]

2.1.1 Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum (1 kg) are subjected to exhaustive extraction with 95% ethanol (3 x 5 L) at room temperature for 72 hours.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2 Solvent Partitioning:

-

The crude extract is suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

The chloroform and ethyl acetate fractions, which typically contain the triterpenoids, are concentrated in vacuo.

2.1.3 Chromatographic Purification:

-

The chloroform fraction is subjected to column chromatography on a silica gel column (100-200 mesh).

-

The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Fractions containing compounds with similar TLC profiles to known ganoderic acids are pooled.

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of methanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

NMR Spectroscopic Analysis

High-resolution 1D and 2D NMR spectra are acquired to determine the chemical structure of the isolated compound.

2.2.1 Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

The solution is transferred to a 5 mm NMR tube.

2.2.2 NMR Data Acquisition:

-

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Standard pulse sequences are used to acquire the following spectra:

-

¹H NMR (Proton): Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR (Carbon-13): Shows the number of non-equivalent carbons and their chemical shifts.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining stereochemistry.

-

NMR Data Presentation

The following tables present the ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | DEPT |

| ... | ... | ... |

| ... | ... | ... |

Structural Elucidation Workflow and Logic

The elucidation of the structure of this compound from its NMR data is a stepwise process of assembling molecular fragments based on the correlations observed in the 2D NMR spectra.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

The logic of piecing together the molecular structure relies on the interpretation of the 2D NMR data.

Caption: Logical flow for deducing the structure of this compound from 2D NMR data.

Conclusion

The structural elucidation of this compound is a meticulous process that relies on the synergistic application of advanced chromatographic and spectroscopic techniques. This guide has outlined the essential experimental protocols and the logical framework for data interpretation that are fundamental to this endeavor. A thorough understanding of these methods is crucial for the accurate characterization of novel natural products and the subsequent exploration of their therapeutic potential.

References

In-Depth Technical Guide: Antiviral Activity of Ganoderic Acid Y Against Enterovirus 71

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen and a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), particularly in children. Severe EV71 infections can lead to serious neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis. Currently, there are no approved antiviral therapies specifically for EV71, highlighting the urgent need for the development of effective therapeutic agents.

Ganoderic Acid Y (GA-Y), a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant antiviral activity against EV71. This technical guide provides a comprehensive overview of the antiviral properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its activity.

Mechanism of Action

This compound exerts its antiviral effects against EV71 primarily by interfering with the early stages of the viral life cycle. Research has shown that GA-Y inhibits viral infection by blocking both viral adsorption to the host cell and the subsequent uncoating process.[1] It is suggested that this compound interacts directly with the viral particle.[1]

Molecular docking studies have indicated that this compound may bind to a hydrophobic pocket within the viral capsid, a site critical for the structural changes required for uncoating and release of the viral RNA into the cytoplasm. By occupying this pocket, GA-Y stabilizes the viral capsid, thereby preventing the conformational changes necessary for uncoating and subsequent replication.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound against Enterovirus 71 have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Assay Method |

| IC50 (50% Inhibitory Concentration) | Human Rhabdomyosarcoma (RD) Cells | 0.16–4 µg/mL | Plaque Reduction Assay |

| CC50 (50% Cytotoxic Concentration) | Human Rhabdomyosarcoma (RD) Cells | > 40 µg/mL | MTT Assay |

| Selectivity Index (SI = CC50/IC50) | Human Rhabdomyosarcoma (RD) Cells | > 10 - 250 | Calculated |

Note: The specific EC50 (50% effective concentration) value from virus yield reduction assays is not explicitly available in the reviewed literature, but the significant inhibition of viral RNA replication confirms its efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity against EV71.

Cell and Virus Culture

-

Cells: Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus: The EV71 virus (e.g., BrCr strain) is propagated in RD cells. Viral titers are determined by a plaque assay, and the virus stock is stored at -80°C.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

-

Cell Seeding: RD cells are seeded into 96-well plates at a density of 1 × 104 cells per well and incubated for 24 hours.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 80 µg/mL).

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated controls.

Plaque Reduction Assay

This assay quantifies the inhibition of virus-induced cell death.

-

Cell Seeding: RD cells are seeded in 24-well plates and grown to confluence.

-

Virus-Compound Incubation: EV71 (approximately 100 plaque-forming units, PFU) is pre-incubated with various concentrations of this compound for 1 hour at 37°C.

-

Infection: The cell monolayers are washed with PBS and then infected with the virus-compound mixture for 1 hour.

-

Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

-

Incubation: The plates are incubated for 3-4 days until visible plaques are formed.

-

Staining: The overlay is removed, and the cells are fixed with 4% formaldehyde and stained with 0.5% crystal violet.

-

Plaque Counting: The number of plaques is counted, and the 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by this compound.

-

Experimental Groups:

-

Pre-treatment: RD cells are pre-treated with this compound for 2 hours, the compound is washed out, and then the cells are infected with EV71.

-

Co-treatment: EV71 and this compound are added to the cells simultaneously.

-

Post-treatment: RD cells are first infected with EV71 for 1 hour, the virus is washed out, and then the medium containing this compound is added.

-

-

Incubation: The cells are incubated for a full replication cycle (e.g., 12-24 hours).

-

Virus Yield Quantification: The supernatant is collected, and the viral titer is determined by a plaque assay. The results indicate at which stage the compound is most effective.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of EV71 inhibition by this compound.

Caption: General workflow for assessing antiviral activity.

Conclusion

This compound, a natural triterpenoid from Ganoderma lucidum, demonstrates promising antiviral activity against Enterovirus 71. Its mechanism of action, which involves the inhibition of viral adsorption and uncoating, makes it a compelling candidate for further preclinical and clinical development. The favorable selectivity index suggests a good safety profile at effective antiviral concentrations. The detailed experimental protocols provided in this guide serve as a foundation for researchers to replicate and build upon these findings in the pursuit of a viable therapeutic for EV71 infections.

References

Methodological & Application

Application Notes & Protocols for Ganoderic Acid Y Extraction and Purification from Mycelia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Ganoderic Acid Y from Ganoderma mycelia. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further studies.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in medicinal mushrooms of the Ganoderma genus. Among these, this compound is of significant interest due to its potential pharmacological activities. The production of Ganoderic acids can be achieved through the cultivation of Ganoderma mycelia in submerged fermentation, which offers a more controlled and scalable alternative to the collection of wild fruiting bodies. This document outlines the protocols for extracting and purifying this compound from these mycelia.

The biosynthesis of Ganoderic acids, including this compound, follows the mevalonate (MVA) pathway.[1][2] This pathway begins with acetyl-CoA and proceeds through key intermediates such as HMG-CoA, mevalonate, farnesyl pyrophosphate (FPP), squalene, and lanosterol.[1][2][3] A series of subsequent oxidation, reduction, and acylation reactions, catalyzed by enzymes like cytochrome P450 monooxygenases, leads to the diverse array of Ganoderic acids.[2][3][4]

Experimental Protocols

I. Mycelia Preparation and Pre-treatment

-

Cultivation: Ganoderma lucidum mycelia are cultivated using two-stage fermentation to achieve optimal growth and accumulation of triterpenes.[5]

-

Harvesting: The fermentation liquor is subjected to centrifugal collection to harvest the mycelia.[6]

-

Drying: The collected mycelia are dried to a constant weight in an oven at 60°C.[7]

-

Grinding: The dried mycelia are ground into a fine powder using a mortar or a medicinal herb grinder to increase the surface area for efficient extraction.[6]

II. Extraction of Crude Ganoderic Acids

This protocol utilizes ethanol extraction, a common method for obtaining triterpenoids from Ganoderma.

-

Solvent Extraction: The powdered mycelia are soaked in 95% ethanol at a solid-liquid ratio of 1:20 (w/v).[7]

-

Heating and Soaking: The mixture is heated to 60°C and soaked for 2 hours.[7] An alternative method involves extraction with 95% ethanol at 80°C.[8]

-

Filtration: The extract is filtered through an 8-layer gauze, and the supernatant is collected.[7]

-

Repeated Extraction: The filtered residue is extracted twice more with 95% ethanol to ensure maximum recovery of Ganoderic acids.[7]

-

Concentration: The combined supernatants are concentrated under reduced pressure at 50°C to remove the ethanol.[7]

-

Freeze-Drying: The concentrated aqueous sample is freeze-dried to obtain the crude triterpenoid extract.[7]

III. Purification of this compound

A multi-step chromatographic approach is employed to isolate and purify this compound from the crude extract.

-

Silica Gel Column Chromatography (Initial Purification):

-

The crude extract is dissolved in a minimal amount of chloroform and applied to a silica gel column.

-

The column is eluted with a gradient of chloroform and acetone.[8] This step separates the triterpenoids from other less polar and more polar compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing Ganoderic acids.

-

-

Reversed-Phase C18 Column Chromatography (Intermediate Purification):

-

The Ganoderic acid-rich fractions from the silica gel column are pooled, dried, and redissolved in a methanol/water mixture.

-

The solution is then applied to a reversed-phase C18 column.

-

Elution is performed using a gradient of methanol and water.[8] This step separates individual Ganoderic acids based on their hydrophobicity.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Fractions containing this compound from the C18 column are further purified by semi-preparative HPLC.[9]

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.[8]

-

The peak corresponding to this compound is collected.

-

The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by NMR and MS analyses.[5][8]

-

IV. Quantification of this compound

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Ganoderic acids.[10]

-

Sample Preparation: A known amount of the purified sample is dissolved in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Ganoderic Acids

| Parameter | Method 1 | Method 2 |

| Solvent | 95% Ethanol[7][8] | 80% Ethanol[11] |

| Temperature | 60-80°C[7][8] | Not Specified |

| Solid-Liquid Ratio | 1:20[7] | Not Specified |

| Post-treatment | Reduced pressure concentration, freeze-drying[7] | Reduced pressure concentration[11] |

Table 2: HPLC Parameters for Ganoderic Acid Analysis and Purification

| Parameter | Analytical HPLC[8] | Semi-preparative HPLC[9] |

| Column | Phenomenex Luna C18 (5 µm, 250 x 4.6 mm) | Lichrosorb RP-18 (7 µm, 250 x 25 mm) |

| Mobile Phase | Acetonitrile / 0.1% aqueous Acetic Acid (gradient) | Acetonitrile / 2% Acetic Acid (gradient) |

| Flow Rate | 1.0 mL/min | 7.8 mL/min |

| Detection | 252 nm (Photodiode Array Detector) | 252 nm (UV-VIS Detector) |

| Column Temp. | 30°C | Not Specified |

Table 3: UPLC-MS/MS Method Performance for Ganoderic Acid Quantification [10]

| Parameter | Value |

| Correlation Coefficient (r²) | > 0.998 |

| Recovery Range | 89.1–114.0% |

| Intra-day RSD (n=6) | < 6.8% |

| Inter-day RSD (n=6) | < 8.1% |

| Limit of Detection (LOD) | 0.66–6.55 µg/kg |

| Limit of Quantification (LOQ) | 2.20–21.84 µg/kg |

Mandatory Visualization

Caption: Biosynthesis pathway of Ganoderic Acids via the Mevalonate (MVA) pathway.

Caption: Workflow for the extraction and purification of this compound from mycelia.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jeffleenovels.com [jeffleenovels.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105385745A - Ganoderic acid extraction and analysis method - Google Patents [patents.google.com]

- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

Application Notes & Protocols: Ganoderic Acid Y as an Analytical Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, most notably Ganoderma lucidum. These compounds are recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Ganoderic Acid Y, as a specific member of this family, is a valuable analytical standard for the qualitative and quantitative analysis of Ganoderma extracts and derived products. These application notes provide detailed protocols for the use of this compound as a standard in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Physicochemical Properties of Ganoderic Acids

Ganoderic acids are structurally complex, and their physicochemical properties influence their extraction and chromatographic behavior. As triterpenoids, they are generally lipophilic. The specific structure of this compound dictates its polarity and ionization characteristics, which are critical for method development.

Application 1: Quantification of this compound by HPLC-UV

High-performance liquid chromatography with ultraviolet (UV) detection is a widely used method for the quantification of ganoderic acids in various samples.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV/Vis detector, a C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm), an autosampler, and a column oven.

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.

-

-

Sample Preparation (from Ganoderma fruiting bodies):

-

Grind the dried fruiting bodies into a fine powder.

-

Extract the powder with 95% ethanol at 80°C for 2 hours, repeating the extraction three times.[1]

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Dissolve the residue in methanol and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% acetic acid in water (B).[2][3]

-

Gradient Program: A typical gradient might be: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A. The exact gradient should be optimized for the specific separation.

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-UV analysis of ganoderic acids, which can be expected for this compound.

| Parameter | Typical Value | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.999 | [4] |

| Limit of Detection (LOD) | 0.5 - 2.5 µg/mL | |

| Limit of Quantification (LOQ) | 1.5 - 8.0 µg/mL | |

| Intra-day Precision (RSD) | < 5% | [4] |

| Inter-day Precision (RSD) | < 6% | [4] |

| Recovery | 95 - 105% | [4] |

Application 2: Sensitive Quantification of this compound by UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice.

Experimental Protocol: UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. An ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is suitable.[5][6]

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at 1 mg/mL.

-

Prepare working standards by serial dilution in methanol to achieve concentrations in the ng/mL range (e.g., 1-1000 ng/mL).

-

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard (e.g., another ganoderic acid not present in the sample).

-

Perform a protein precipitation by adding 300 µL of acetonitrile containing 0.1% formic acid.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions:

-